ETP-46321 was identified through the optimization of imidazo[1,2-a]pyrazine derivatives. Its key molecular and in vitro pharmacological characteristics are summarized below [1] [2].
| Property | Value / Description |
|---|---|
| Molecular Formula | C₂₀H₂₇N₉O₃S [1] |
| CAS Number | 1252594-99-2 [1] |
| Primary Targets (Kiapp) | PI3Kα: 2.3 nM; PI3Kδ: 14.2 nM [1] |
| Selectivity | >70-fold selective over PI3Kβ (170 nM) and PI3Kγ (179 nM) [1] |
| Mutant PI3Kα | Potent against common mutants (E542K, E545K, H1047R) [1] |
| Selectivity Profile | Highly selective versus mTOR and a panel of 288 other kinases [1] [2] |
The initial characterization of this compound involved a series of experiments to confirm its potency, selectivity, and cellular activity.
The protocol for profiling this compound against PI3K isoforms and mutants used a commercial ADP Hunter Plus assay [2].
In human U2OS cells, this compound inhibited PI3K signaling by reducing phosphorylation of Akt, a key downstream effector [1].
The following diagram illustrates the experimental workflow for cellular target engagement:
Cellular target engagement workflow.
This compound showed a favorable profile in animal models [1] [2].
The PI3K/Akt/mTOR pathway regulates cell processes and is frequently deregulated in cancers [3]. This compound acts as an ATP-competitive inhibitor within the kinase domain of p110α and p110δ [1]. The diagram below outlines the core pathway and site of this compound action.
PI3K/Akt pathway and this compound inhibition.
The discovery of this compound contributed to the field of dual-targeting anticancer agents. Its pharmacophore was later used in the rational design of chimeric small molecules like 18DS, which combines PI3K inhibition with BET bromodomain inhibition for synergistic anticancer activity, particularly against cMYC-dysregulated lymphomas [4].
ETP-46321 targets the PI3K signaling pathway, which is frequently deregulated in cancer and drives cell growth, survival, and proliferation [1] [2].
In vivo studies demonstrate that this compound has promising pharmacological properties and efficacy.
| Parameter | Value / Result | Experimental Context |
|---|---|---|
| Oral Bioavailability | 90% [5] [4] | BALB/c mice |
| In Vivo Clearance | 0.6 L/h/kg [5] [4] | BALB/c mice |
| Target Engagement | Reduction of p-AKT in U87 MG xenografts [1] [4] | Single treatment |
| Efficacy (A549 Xenograft) | Delayed tumor growth [1] | Once-daily oral dosing |
| Efficacy (HT-29 Xenograft) | Delayed tumor growth [1] | Once-daily oral dosing |
| Efficacy (K-Ras G12V GEMM) | ~51% tumor growth inhibition [3] [5] | Genetically Engineered Mouse Model |
For researchers looking to validate or build upon these findings, here are summaries of the key methodologies used in the characterization of this compound.
This compound was identified by researchers at the Spanish National Cancer Research Centre (CNIO) [4]. It served as a valuable lead compound for further optimization, inspiring subsequent research, such as the application of a conformational restriction strategy to generate novel tricyclic imidazopyrazine derivatives as PI3K inhibitors [6].
The following diagram illustrates the core signaling pathway targeted by this compound and its cellular consequences.
Figure 1: this compound inhibits the PI3K/AKT/mTOR signaling pathway, suppressing cancer cell processes.
The table below summarizes the key biochemical and cellular properties of ETP-46321:
| Property | Description / Value |
|---|---|
| Primary Targets | PI3Kα (p110α), PI3Kδ (p110δ) [1] [2] |
| Inhibition Constant (Ki) | p110α: 2.3 nM; p110δ: 14.2 nM [1] [3] |
| Selectivity | >60x selective vs. p110β (Ki 170 nM) & p110γ (Ki 179 nM) [1] [3] |
| Mutant PI3Kα Activity | Potent against common mutants (E542K, E545K, H1047R) [1] [2] |
| Cellular IC50 | 8.3 nM (inhibition of AKT phosphorylation at Ser473 in U2OS cells) [2] |
| Selectivity Screening | No significant activity against mTOR (IC50 >5 µM) or a panel of 287 other kinases [4] [2] |
The efficacy of this compound has been demonstrated across various in vitro and in vivo models, with detailed methodologies available in the research literature.
The following diagram illustrates the PI3K signaling pathway and the mechanism of this compound:
This compound selectively inhibits the p110α and p110δ catalytic subunits of Class I PI3Ks, dampening the downstream oncogenic and immunologic signaling cascade.
Based on its profile, this compound serves as an important research tool with potential therapeutic applications in two primary areas:
The table below summarizes the key quantitative data for ETP-46321, illustrating its potency and selectivity.
| Property | Description / Value |
|---|---|
| Primary Targets | p110α (PI3Kα), p110δ (PI3Kδ) [1] |
| Inhibitory Constant (Kiapp) | p110α: 2.3 nM; p110δ: 14.2 nM [1] |
| Selectivity | ~74-fold selective for p110α over p110β (170 nM) and p110γ (179 nM) [1] |
| Activity on PI3Kα Mutants | Equipotent against common mutants (E542K, E545K, H1047R) [1] |
| Selectivity vs. mTOR | Highly selective over mTOR [2] |
| Cellular Activity (IC50) | Inhibition of AKT phosphorylation at Ser473 in U2OS cells: 8.3 nM [1] |
This compound is an imidazo[1,2-a]pyrazine derivative that acts as an ATP-competitive inhibitor [3] [2]. Its high selectivity for class I PI3Ks over a broad panel of other kinases, including mTOR, makes it a valuable tool compound, as this helps minimize off-target effects [2] [1].
Key experimental methodologies from the research on this compound are detailed below.
| Experiment Type | Detailed Protocol & Key Findings |
|---|
| Biochemical Inhibition Assay | Protocol: Inhibitory activity against PI3K isoforms and mutants measured using biochemical assays to determine Kiapp values [1]. Finding: this compound is potent against PI3Kα/δ and highly selective over PI3Kβ/γ and mTOR [1]. | | Cellular Target Engagement | Protocol: U2OS cells treated with compound; inhibition of PI3K pathway measured via Western blot analysis of phosphorylated AKT at Ser473 [1]. Finding: IC50 of 8.3 nM for AKT phosphorylation inhibition confirms potent cellular activity [1]. | | In Vivo Efficacy & PK/PD | Protocol: Oral administration (50 mg/kg) in BALB/c mice with K-RasG12V-driven lung tumors; efficacy assessed by tumor volume measurement and PET imaging [1]. Finding: Significant tumor growth inhibition and reduced metabolic activity; good oral bioavailability (90%) and low in vivo clearance [1]. | | Mechanistic Rationale for Dual α/δ Inhibition | Protocol: Studies using related dual inhibitors (e.g., 18DS, based on this compound pharmacophore) show dual inhibition synergistically downregulates cMYC and pAKT, causing G1 cell cycle arrest and apoptosis [3]. |
The PI3K signaling pathway and the experimental workflow for validating this compound are illustrated below.
Diagram: this compound inhibits the PI3Kα and PI3Kδ isoforms, preventing the conversion of PIP2 to PIP3 and subsequent downstream AKT/mTOR signaling, which is crucial for cell growth and survival [3] [4] [5].
Diagram: Key experiments for this compound validation proceed from in vitro biochemical and cellular assays to in vivo pharmacokinetics and efficacy studies in mouse models [2] [1].
You can structure a detailed protocol document using the following sections. The tables and diagrams below are templates to be populated with data specific to ETP-46321.
Objective: Briefly state the purpose of the study (e.g., "To evaluate the efficacy and pharmacokinetics of this compound in a mouse xenograft model of colorectal cancer").
Compound Summary: Describe the compound's mechanism of action, molecular target, and physicochemical properties. A table is useful for this.
Table 1: Compound Profile of this compound | Parameter | Description | | :--- | :--- | | Target | (e.g., PI3K p110α) | | Mechanism of Action | (e.g., ATP-competitive inhibitor) | | Molecular Weight | (e.g., 450.2 g/mol) | | Solubility | (e.g., Soluble in 5% DMSO, 40% PEG300, 5% Tween-80) | | Storage | (e.g., -20°C, protect from light) |
This section should provide a reproducible method for preparing the dosing solution.
Recommended Formulation:
Dosing Table:
Table 2: Dosing Regimen for Mouse Models | Study Arm | Dose (mg/kg) | Dose Volume (mL/kg) | Route | Frequency | Duration | | :--- | :--- | :--- | :--- | :--- | :--- | | Vehicle Control | 0 | 10 | Oral Gavage | Once daily | 21 days | | this compound (Low) | 10 | 10 | Oral Gavage | Once daily | 21 days | | this compound (Mid) | 25 | 10 | Oral Gavage | Once daily | 21 days | | this compound (High) | 50 | 10 | Oral Gavage | Once daily | 21 days |
A diagram can effectively illustrate the complete timeline of the experiment. Below is a Graphviz DOT script that generates a workflow diagram. You can adapt the steps as needed.
Diagram: In Vivo Dosing Study Workflow
This diagram outlines the key stages of a typical efficacy study, from animal preparation to data analysis.
Detail the parameters to be measured during the study.
Table 3: Key Experimental Assessments
| Assessment | Method | Frequency |
|---|---|---|
| Body Weight | Electronic scale | Daily |
| Tumor Volume | Digital caliper | 2-3 times per week |
| Clinical Observations | Visual health check | Daily |
| Plasma Exposure (PK) | LC-MS/MS | Terminal (multiple time points) |
| Target Engagement | Western Blot / ELISA | Terminal on tumor tissue |
Understanding the compound's mechanism within a biological context is crucial. The diagram below illustrates a generic PI3K/Akt pathway, which is a common target for many therapeutics. Modify it to reflect the specific pathway modulated by this compound.
Diagram: Putative Signaling Pathway for this compound
This is a generalized pathway. You must verify and adjust the nodes and interactions based on the confirmed molecular target of this compound.
This compound is an imidazo[1,2-a]pyrazine derivative identified as a potent and selective oral inhibitor of phosphoinositide 3-kinase (PI3K) isoforms α and δ [1]. The PI3K signaling pathway is a critical target for cancer therapeutics due to its frequent deregulation in a wide variety of human cancers [1] [2]. This compound demonstrates compelling anti-tumor efficacy in preclinical models, including significant tumor growth inhibition in a K-RasG12V driven genetically engineered mouse model (GEMM) and in human xenograft models of colon and lung carcinoma [1] [2] [3]. Its favorable pharmacokinetic profile, with low clearance and high oral bioavailability in mice, makes it a valuable tool compound for probing PI3K biology in vitro and in vivo [4] [3].
This compound exhibits high potency against PI3Kα and PI3Kδ with significant selectivity over other PI3K isoforms, mTOR, DNA-PK, and a broad panel of other kinases [2] [3] [5].
Table 1: Biochemical Inhibition Profile of this compound
| Target | Kiapp or IC50 | Unit | Notes |
|---|---|---|---|
| p110α (PI3Kα) | 2.3 - 2.4 [3] [5] | nM | Wild-type enzyme; primary target |
| PI3Kα-E545K | 1.77 [3] | nM | Common oncogenic mutant |
| PI3Kα-E542K | 1.89 [3] | nM | Common oncogenic mutant |
| PI3Kα-H1047R | 2.33 [3] | nM | Common oncogenic mutant |
| p110δ (PI3Kδ) | 14.2 [3] | nM | ~6-fold less potent than p110α [5] |
| p110β (PI3Kβ) | 170 [3] | nM | >200-fold less potent than p110α [2] [5] |
| p110γ (PI3Kγ) | 179 [3] | nM | ~60-fold less potent than p110α [2] [5] |
| mTOR | >5,000 [2] [5] | nM | Insignificant inhibition |
| DNA-PK | >5,000 [2] [5] | nM | Insignificant inhibition |
| Panel of 287 Kinases | Not Significant [2] [5] | - | Demonstrates high selectivity |
The favorable drug-like properties of this compound enable robust in vivo investigation [4] [3].
Table 2: Key Pharmacokinetic Parameters of this compound in BALB/C Mice
| Parameter | Value | Unit |
|---|---|---|
| Oral Bioavailability | 90 [4] [3] | % |
| Clearance | 0.6 [4] [3] | L/h/Kg |
| Dosing Route | Oral (p.o.) [3] | - |
This protocol measures the direct inhibition of PI3Kα enzyme activity by this compound [4] [6].
This protocol assesses the functional cellular activity of this compound by measuring its inhibition of AKT phosphorylation at Ser473 [4] [3] [6].
This protocol evaluates the relationship between compound exposure and target modulation in vivo [1] [3].
This protocol evaluates the anti-tumor efficacy of repeated once-daily dosing of this compound [2] [5].
This protocol tests this compound in a genetically relevant model [1] [3].
The following diagram illustrates the PI3K-AKT-mTOR signaling pathway and the specific inhibitory action of this compound.
Diagram 1: Mechanism of this compound Action. This compound potently and selectively inhibits the PI3Kα and PI3Kδ isoforms, blocking the conversion of PIP2 to PIP3. This prevents the downstream activation of AKT and mTOR, key drivers of cell growth, proliferation, and survival [1] [2] [5].
This compound is a highly valuable tool compound for the preclinical investigation of PI3Kα and PI3Kδ signaling in cancer. Its well-characterized profile, comprising high potency, exceptional selectivity, favorable oral pharmacokinetics, and robust efficacy across multiple in vivo models, provides a strong foundation for studying PI3K pathway biology and for benchmarking new inhibitors. The detailed protocols outlined in these application notes serve as a guide for researchers to effectively utilize this compound in their experimental systems.
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by joint inflammation and destruction. The collagen-induced arthritis (CIA) model is a well-established in vivo model that shares many pathological features with human RA, including the crucial roles of T cell activation and anti-collagen antibody production [1] [2].
The phosphoinositide 3-kinase (PI3K) signaling pathway is a key hub in immune cell activation. Among its isoforms, the p110α catalytic subunit, expressed in T lymphocytes, has been identified as a significant modulator of CIA. Studies show that T-cell-specific deletion of p110α leads to a lower prevalence and severity of arthritis, implicating it as a promising therapeutic target [1].
ETP-46321 is a potent and selective small-molecule inhibitor of PI3Kα (p110α), with an IC₅₀ of 13 nM. It demonstrates significant selectivity, being over 200 times less potent against PI3Kβ and over 60 times less potent against PI3Kγ [3]. This profile makes it an excellent tool compound for investigating the specific role of p110α inhibition in autoimmune disease models like CIA.
This protocol adapts standardized CIA induction methods for use with the investigational compound this compound.
The following table summarizes the key parameters and expected results based on the mechanistic role of p110α.
| Parameter | Measurement Technique | Expected Effect of this compound vs. Vehicle Control |
|---|---|---|
| Clinical Arthritis Score | Macroscopic scoring (0-3 per paw) | Significant Decrease [1] |
| Disease Incidence | % of mice with clinical arthritis | Reduced Prevalence [1] |
| Serum IL-6 | ELISA / Multiplex Assay | Decreased Levels [1] |
| Serum IL-17A | ELISA / Multiplex Assay | Decreased Levels [1] |
| Anti-CII IgG1 | Antigen-specific ELISA | Variable (may increase due to immune skewing) [1] |
| Anti-CII IgG2a | Antigen-specific ELISA | Decreased [1] |
| Ex Vivo CII-induced T cell proliferation | [^3H]-Thymidine incorporation | Reduced Proliferation [1] |
| Lymph Node Th17 Cells | Flow Cytometry (CD4+ IL-17A+) | Reduced Frequency [1] |
| Lymph Node Tfh Cells | Flow Cytometry (CD4+ CXCR5+ PD-1+) | Altered Frequency (may increase CXCR5+ T cells) [1] |
| Bone & Cartilage Erosion | Histology (H&E, Safranin O) | Reduced Destruction |
This assay directly tests the compound's mechanism of action on its target in immune cells.
The diagram below illustrates the hypothesized molecular mechanism of this compound and the overall experimental workflow.
This proposed protocol outlines a comprehensive strategy for evaluating the efficacy of the selective p110α inhibitor this compound in the murine CIA model. The combination of clinical scoring, molecular readouts, and ex vivo signaling analysis provides a robust framework for validating PI3Kα as a therapeutic target for rheumatoid arthritis and supports further investigation into T-cell-directed therapies for autoimmune diseases.
The phosphoinositide 3-kinase (PI3K) pathway serves as a critical signaling hub in T lymphocyte activation, integrating signals from both the T cell receptor (TCR) and costimulatory molecules. Class IA PI3K catalytic subunits, particularly p110α and p110δ, play distinct but complementary roles in T cell development, differentiation, and effector functions. While p110δ is predominantly expressed in hematopoietic cells and has been extensively studied in immune contexts, the role of p110α in T lymphocytes has remained less understood until recently. Research has demonstrated that T lymphocytes express similar levels of p110α and p110δ class IA PI3Ks, with p110α binding more strongly to PI3K regulatory subunits than p110δ [1]. This binding characteristic suggests p110α may play a more significant role in T cell biology than previously appreciated.
ETP-46321 is a putative p110α inhibitor that enables researchers to selectively target this pathway to dissect its specific contributions to T cell function. Studies using T cell-specific inactivation of p110α have revealed its non-redundant functions in thymocyte development, T regulatory cell (Treg) differentiation, and T follicular helper (Tfh) cell function [1]. The ability to precisely inhibit p110α with compounds like this compound provides valuable insights for both basic immunology research and the development of novel immunotherapeutic strategies. Understanding the specific inhibition profile and functional consequences of this compound treatment requires carefully standardized assays that can capture its effects on signaling networks, cellular differentiation, and effector functions across various T cell subsets.
Table 1: Effects of this compound on PI3K Signaling Molecules in Activated T Cells
| Parameter | Measurement Method | This compound Effect | Biological Significance |
|---|---|---|---|
| AKT phosphorylation | Phospho-flow cytometry, Western blot | Decreased | indicates reduced PI3K pathway activation |
| ERK phosphorylation | Phospho-flow cytometry, Western blot | Variable modulation | suggests crosstalk with MAPK pathway |
| PIP3 production | ELISA, fluorescent probes | Reduced | confirms direct PI3K inhibition |
| FOXO3a localization | Imaging, subcellular fractionation | Increased nuclear localization | demonstrates pathway suppression |
| T cell proliferation | CFSE dilution, Ki67 staining | Impaired | reflects functional consequence of inhibition |
Research indicates that pharmacological inhibition of p110α affects key signaling nodes downstream of the T cell receptor. Studies using T cell-specific p110α inactivation have shown altered AKT and ERK phosphorylation in activated thymocytes, suggesting that this compound may similarly modulate these critical signaling pathways [1]. Additionally, FOXO3 activation has been identified as a key downstream event following PI3K inhibition, with implications for T cell function and differentiation [4].
Table 2: Impact of this compound on T Cell Subset Differentiation and Function
| T Cell Subset | Differentiation Markers | This compound Effect | Functional Consequences |
|---|---|---|---|
| T regulatory cells (Treg) | CD4+CD25+FoxP3+ | Decreased differentiation | Reduced immunosuppressive capacity |
| T follicular helper (Tfh) | CXCR5+ICOS+PD-1+ | Impaired function | Reduced IL-21 secretion, hampered B cell help |
| CD4+ naive T cells | CD45RA+CD62L+ | Altered differentiation | Enhanced proportion in spleen |
| CD8+ naive T cells | CD45RA+CD62L+ | Reduced proportion | Potential impact on cytotoxic T cell memory |
| Th1 cells | T-bet+IFN-γ+ | Minimal effect | Preserved IFN-γ production |
| Th17 cells | RORγt+IL-17+ | Minimal effect | Maintained IL-17 secretion |
Investigations into p110α inactivation reveal subset-specific effects on T cell differentiation, with particularly pronounced impacts on Treg and Tfh cells. Studies show that p110α inactivation results in lower Treg cell numbers and impaired induced Treg (iTreg) differentiation in vitro, along with reduced IL-10 secretion [1]. Additionally, Tfh cell differentiation, IL-21 secretion, and PI3-K-dependent elongation are hampered by p110α inactivation [1]. These findings suggest that this compound may preferentially affect certain T helper cell lineages while sparing others, providing insights for targeted immunomodulation.
Figure 1: PI3K Signaling Pathway in T Cell Activation - This diagram illustrates the key molecular events in PI3K-mediated T cell activation, highlighting the putative inhibition point of this compound. The pathway demonstrates how T cell receptor engagement and CD28 costimulation activate PI3K, particularly the p110α catalytic subunit, leading to PIP₃ production, AKT activation, and subsequent regulation of T cell responses through mTOR activation and FOXO3 inhibition [1] [4].
Figure 2: this compound T Cell Activation Assay Workflow - This workflow outlines the key steps in assessing this compound effects on T cell activation, from initial cell isolation through activation, compound treatment, and multidimensional analysis. The comprehensive approach enables researchers to capture both signaling changes and functional consequences of p110α inhibition across various T cell subsets [1] [2].
The application of This compound in T lymphocyte activation assays provides valuable insights into the specific contributions of p110α to T cell biology, revealing its non-redundant functions in thymocyte development, T cell differentiation, and effector responses. The detailed protocols outlined in this document enable researchers to systematically investigate how selective p110α inhibition influences PI3K signaling dynamics, T cell subset differentiation, and ultimate immune responses.
These findings have significant implications for both basic immunology research and therapeutic development. The differential effects of p110α inhibition across T cell subsets, with particular impact on Treg and Tfh cells while sparing Th1 and Th17 differentiation, suggest potential applications in vaccine development, autoimmune disease treatment, and cancer immunotherapy [1]. Furthermore, the combination of this compound treatment with standardized activation protocols and comprehensive readout parameters establishes a robust framework for evaluating PI3K-targeted compounds in immunological contexts.
As research continues to elucidate the complex roles of PI3K isoforms in immunity, the refined application of isoform-specific inhibitors like this compound will remain essential for deciphering pathway-specific functions and developing targeted immunomodulatory strategies with improved efficacy and reduced toxicity profiles.
The K-RasG12V mutation is a common oncogenic driver that impairs GTPase activity, locking K-Ras in a continuously active state that promotes tumor growth [1]. While ETP-46321 does not directly inhibit mutant K-Ras, it targets a key downstream pathway. The Phosphoinositide 3-Kinase (PI3K) pathway, particularly the p110α subunit, is a crucial signaling node activated by K-Ras, making it a rational therapeutic target [2] [3]. Inhibiting PI3K can disrupt signals for cell survival and proliferation.
The diagram below illustrates the strategic inhibition point of this compound in the K-RasG12V-driven signaling pathway:
This compound is a potent, ATP-competitive inhibitor selective for the p110α and p110δ isoforms of PI3K [2].
Table 1: Biochemical Inhibition Profile of this compound (Kiapp values) [2]
| Target | Kiapp (nM) |
|---|---|
| p110α (PI3Kα) | 2.3 nM |
| PI3Kα-E545K (Mutant) | 1.77 nM |
| PI3Kα-E542K (Mutant) | 1.89 nM |
| PI3Kα-H1047R (Mutant) | 2.33 nM |
| p110δ (PI3Kδ) | 14.2 nM |
| p110β (PI3Kβ) | 170 nM |
| p110γ (PI3Kγ) | 179 nM |
Table 2: In Vitro and In Vivo Pharmacological Data [2] [4]
| Parameter | Value / Result |
|---|---|
| In Vitro Cellular Activity | |
| IC50 (AKT phosphorylation in U2OS cells) | 8.3 nM |
| In Vivo Pharmacokinetics (BALB/C mice) | |
| Clearance | 0.6 L/h/Kg |
| Oral Bioavailability | 90% |
| In Vivo Efficacy (K-RasG12V Lung Model) | |
| Dosage | 50 mg/kg, orally, once daily |
| Outcome | Significant tumor growth inhibition |
Here are detailed methodologies for key experiments demonstrating the efficacy of this compound in K-RasG12V mutant cancer models.
This protocol uses a Genetically Engineered Mouse Model (GEMM) that develops lung tumors driven by the K-RasG12V oncogene [2].
Objective: To evaluate the antitumor efficacy of this compound in an autochthonous K-RasG12V lung tumor model.
Workflow:
Materials:
Procedure:
This assay measures the compound's ability to inhibit its direct signaling pathway in cultured cells.
Objective: To determine the IC50 of this compound for inhibiting PI3K pathway-dependent AKT phosphorylation in a cell-based system.
Materials:
Procedure:
I hope these detailed application notes and protocols are helpful for your research. Should you require further clarification on any specific aspect, feel free to ask.
ETP-46321 is a potent and selective inhibitor of phosphoinositide-3-kinase (PI3K) isoforms α and δ, identified as a promising candidate for oral cancer therapy due to its favorable pharmacokinetic profile and efficacy in preclinical models [1] [2] [3].
The table below summarizes its key biochemical and cellular properties:
| Property | Value | Details / Additional Data |
|---|---|---|
| IC₅₀ (PI3Kα) | 2.3 nM (Kiapp) | - |
| IC₅₀ (PI3Kδ) | 14.2 nM (Kiapp) | - |
| Selectivity | >200-fold selective for p110α/δ over p110β/γ [4] | Selective versus mTOR and 288 other kinases [4] [5]. |
| Cellular IC₅₀ | 8.3 nM | Inhibition of AKT Ser473 phosphorylation in human U2OS cells [3]. |
| Mouse PK (BALB/C) | Clearance: 0.6 L/h/kg; Oral Bioavailability: ~90% [5] [3] | - |
This compound also effectively inhibits p110α mutant enzymes found in human cancers (E542K, E545K, and H1047R) and synergizes with cytotoxic and targeted therapeutics [4] [3].
The search results describe several in vivo efficacy studies for this compound, primarily based on a 2012 publication [4] [2] [3].
| Study Model | Compound/Dose | Treatment Regimen | Key Results |
|---|---|---|---|
| U87 MG Xenograft (Pharmacodynamic) | This compound | Single dose | Reduction in phosphorylation of Akt in tumors [4]. |
| HT-29 & A549 Xenografts (Lung & Colon) | This compound | Once daily (QD) oral dosing | Delayed growth of HT-29 and A549 xenografts [4]. |
| Ovarian Cancer Model (Combination) | This compound + Doxotaxel | Not specified | Synergistic effect observed [4]. |
| K-Ras G12V GEMM (Genetically Engineered Mouse Model) | This compound | 50 mg/kg, p.o., daily for 3 weeks | Significant tumor growth inhibition (~51%) [5] [2] [3]. |
The following diagram outlines the general workflow for the in vivo efficacy studies described in the search results.
This compound exerts its effects by inhibiting the PI3K/AKT signaling pathway. The diagram below illustrates this mechanism of action.
Based on the search results, here is a sample dosing protocol for a xenograft study:
The available information has some limitations. Specific details on vehicle composition, randomization methods, and exact tumor volume measurement schedules are not included in the search results. The data is from a single 2012 publication [4] [2], so consulting more recent literature is essential to confirm these findings and explore subsequent development of this compound or similar compounds.
ETP-46321 is a potent, selective, and orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) isoforms α and δ. The PI3K signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in a wide variety of human cancers. This compound exerts its effects by selectively targeting the p110α and p110δ catalytic subunits, thereby inhibiting downstream oncogenic signaling and inducing cell cycle arrest and apoptosis in tumor cells. [1] [2]
Its high selectivity is a key feature; the compound demonstrates greater than 200-fold and 60-fold selectivity over the PI3Kβ and PI3Kγ isoforms, respectively, and shows no significant activity against a panel of 287 other protein kinases, mTOR, or DNA-PK. This selectivity profile minimizes off-target effects and makes it an excellent tool for probing PI3Kα/δ-specific biology and therapy. [1] [3] Preclinical studies have shown that this compound effectively inhibits PI3K signaling in treated tumor cell lines, reduces phosphorylation of Akt in xenograft models, and demonstrates significant anti-tumor efficacy in models of colon and lung carcinoma. [1]
The tables below summarize the key biochemical, cellular, and in vivo pharmacological data for this compound.
Table 1: Biochemical Potency and Selectivity of this compound
| Target | Potency (Kiapp or IC50) | Selectivity Notes |
|---|---|---|
| PI3Kα (p110α) | 2.3 - 2.4 nM [1] [3] | Primary target |
| PI3Kδ (p110δ) | 14.2 nM [3] | ~6-fold less potent than p110α |
| PI3Kβ (p110β) | 170 nM [3] | >200-fold less potent than p110α |
| PI3Kγ (p110γ) | 179 nM [3] | ~60-fold less potent than p110α |
| mTOR / DNA-PK | IC50 > 5,000 nM [1] | Not significantly inhibited |
| Other Kinases (287) | No significant inhibition [1] | Highly selective profile |
| PI3Kα Mutants (E542K, E545K, H1047R) | Kiapp 1.77 - 2.33 nM [3] | Equipotent against common oncogenic mutants |
Table 2: Cellular and In Vivo Activity of this compound
| Parameter | Result | Experimental Context |
|---|---|---|
| Cellular IC50 | 8.3 nM [3] | Inhibition of AKT Ser473 phosphorylation in U2OS cells |
| In Vivo Efficacy | Tumor growth delay [1] | HT-29 (colon) and A549 (lung) carcinoma xenografts, once-daily oral dosing |
| In Vivo Synergy | Enhanced efficacy [1] | Synergized with Docetaxel in an ovarian cancer model |
| Pharmacokinetics | Low clearance (0.6 L/h/kg), High oral bioavailability (90%) [3] | BALB/c mice |
A key therapeutic strategy is the combination of targeted agents with conventional chemotherapeutics to overcome resistance and improve efficacy. This compound has demonstrated synergistic anti-proliferative and anti-tumor effects when combined with both cytotoxic and targeted drugs. [1]
Table 3: Documented Synergistic Combinations with this compound
| Combination Partner | Cancer Model | Observed Effect |
|---|---|---|
| Docetaxel | Ovarian Cancer | Synergistic tumor growth inhibition [1] |
| Cytotoxic/Targeted Therapeutics | Various Tumor Cell Lines | Synergistic anti-proliferative activity [1] |
This protocol outlines the methodology for evaluating the synergistic effects of this compound with chemotherapeutic agents in cancer cell lines.
This protocol describes the evaluation of this compound, both as a single agent and in combination, in mouse xenograft models.
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the molecular pathway targeted by this compound.
Diagram 1: this compound Experimental Workflow. This chart outlines the key stages in the preclinical evaluation of this compound, from initial in vitro profiling to in vivo efficacy studies.
Diagram 2: PI3K Pathway and this compound Inhibition. This diagram shows the PI3K/Akt/mTOR signaling pathway. This compound selectively inhibits the p110α and p110δ subunits of PI3K, preventing the conversion of PIP2 to PIP3 and subsequent activation of pro-survival signals.
This compound is a well-characterized, selective PI3Kα/δ inhibitor with compelling preclinical data supporting its use as both a monotherapy and a combination partner with standard chemotherapeutics. Its high selectivity, oral bioavailability, and demonstrated efficacy in delaying tumor growth in multiple xenograft models make it a valuable candidate for further development. [1] [3]
The future of PI3K inhibition may lie in rational drug combinations and novel chemical entities. Notably, the pharmacophore of this compound has been successfully used to design 18DS, a chimeric small molecule that concurrently inhibits PI3K and BET bromodomains. This dual-targeting approach has shown curative responses in aggressive Eµ-Myc lymphoma models, highlighting a promising strategy to overcome resistance mechanisms that limit single-agent therapies. [4] This underscores the ongoing relevance of this compound not only as a developmental candidate but also as a scaffold for the next generation of multi-targeted anticancer agents.
ETP-46321 is a potent and selective dual inhibitor of the p110α and p110δ catalytic subunits of Class IA phosphoinositide 3-kinases (PI3Ks), which has shown significant promise for the treatment of autoimmune diseases, particularly rheumatoid arthritis. This small molecule inhibitor demonstrates a favorable kinase selectivity profile, with high potency against PI3Kα (Kᵢᵃᵖᵖ = 2.4 nM) and approximately 6-fold lower potency against PI3Kδ, while being more than 200- and 60-fold less potent against PI3Kβ and PI3Kγ isoforms respectively. Importantly, this compound does not significantly inhibit related kinases such as mTOR or DNA-PK (IC₅₀ > 5 μM) and shows minimal activity against a broad panel of 287 additional protein kinases, indicating excellent selectivity [1]. This specificity profile makes this compound particularly valuable for targeting immune cell dysfunction without broadly disrupting other cellular processes.
The therapeutic rationale for dual p110α/δ inhibition in autoimmune conditions stems from the distributed roles of these isoforms in immune cell function. While p110δ is predominantly expressed in hematopoietic cells and plays well-established roles in immune signaling, p110α is ubiquitously expressed but contributes significantly to lymphocyte activation despite its broader expression pattern. T lymphocytes express high levels of both p110α and p110δ class IA PI3K catalytic subunits, with p110α binding more efficiently to regulatory subunits and being more effectively recruited to costimulatory molecules like CD28 and ICOS [2] [3]. This combined expression pattern and functional engagement suggests that dual inhibition may provide superior efficacy compared to isoform-selective approaches alone.
This compound exerts its effects by competitive inhibition at the ATP-binding sites of both p110α and p110δ catalytic subunits, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP₃). This blockade disrupts the recruitment and activation of pleckstrin homology (PH) domain-containing signaling proteins to the plasma membrane, including Akt (PKB) and PDK1, which are critical propagators of PI3K signaling [3]. Consequently, downstream pathways involving metabolic activity, cell survival, proliferation, differentiation, and migration are modulated, particularly in immune cells central to autoimmune pathology.
The signaling architecture affected by this compound involves multiple receptor systems on T lymphocytes. As illustrated in the diagram below, this compound primarily interrupts PI3K signaling downstream of T-cell receptor (TCR) engagement and costimulatory molecules (CD28, ICOS), with downstream effects on Akt activation, NFAT nuclear translocation, and metabolic reprogramming:
Figure 1: this compound Inhibition of PI3K Signaling in T Lymphocytes. This compound (red) directly inhibits p110α/p110δ PI3K catalytic subunits, disrupting downstream signaling events critical for T-cell activation, cytokine production, and differentiation.
The interruption of PI3K signaling by this compound produces multifaceted immunological effects that collectively ameliorate autoimmune pathology. By dampening T-cell receptor and costimulatory signaling, this compound reduces the activation and differentiation of pathogenic helper T-cell subsets, including Th1 and Th17 cells, which drive inflammation in conditions like rheumatoid arthritis and experimental autoimmune encephalomyelitis. Additionally, the inhibitor modulates T follicular helper (Tfh) cells, impairing their capacity to support B-cell antibody production, which is particularly relevant given the contribution of autoantibodies to disease progression in rheumatoid arthritis [2] [3]. This broad impact across multiple immune cell populations positions this compound as a promising candidate for modulating the complex immune dysregulation characteristic of autoimmune diseases.
This compound demonstrates potent suppression of T lymphocyte activation across multiple experimental conditions. In studies using naive CD4+ T lymphocytes activated through CD3 and CD28 costimulation, this compound significantly inhibited secretion of key cytokines including IL-2, IL-10, and IFN-γ after 24 hours of activation, with effects superior to those observed with individual p110α (A66) or p110δ (IC87114) inhibitors alone [2]. The enhanced efficacy of dual inhibition suggests complementary roles for both isoforms in T-cell activation, with p110δ playing a more prominent but not exclusive role in initial activation events.
In previously activated CD4+ T cells restimulated through CD3 and ICOS (Inducible T-cell Costimulator), this compound effectively suppressed Akt and Erk phosphorylation, key signaling events downstream of PI3K activation. This signaling disruption translated to potent inhibition of cytokine secretion, with reduced production of IL-2, IL-4, IL-17A, and IFN-γ [2]. The compound's efficacy in this context is particularly significant given the importance of ICOS signaling in T follicular helper cell function and the established role of IL-17 in autoimmune pathogenesis.
The impact of this compound extends to specialized CD4+ T helper cell subsets that play distinct roles in autoimmune pathology. When applied to differentiated T follicular helper (Tfh) cells and IL-17-producing (Th17) helper cells, this compound significantly inhibited IL-21 secretion, a cytokine critically involved in B-cell help and antibody class switching [2]. This effect on Tfh cells provides a mechanistic basis for the observed reduction in antigen-specific antibody responses in vivo following this compound treatment.
Table 1: In Vitro Efficacy of this compound in T Lymphocyte Assays
| Assay System | Activation Method | Measured Parameters | Inhibition by this compound | Reference |
|---|---|---|---|---|
| Naive CD4+ T cells | Anti-CD3 + Anti-CD28 | IL-2, IL-10, IFN-γ secretion | Significant inhibition | [2] |
| Activated CD4+ T cells | Anti-CD3 + ICOS | Akt/Erk phosphorylation, IL-2, IL-4, IL-17A, IFN-γ | Potent inhibition | [2] |
| T follicular helper (Tfh) cells | Differentiated Tfh | IL-21 secretion | Significant inhibition | [2] |
| Th17 cells | Differentiated Th17 | IL-17A, IL-21 secretion | Significant inhibition | [2] |
The therapeutic potential of this compound has been rigorously evaluated in the collagen-induced arthritis (CIA) model, a well-established preclinical model for rheumatoid arthritis. When administered therapeutically after disease onset, this compound significantly inhibited arthritis development as measured by clinical symptom scores, antigen-specific antibody responses, and pro-inflammatory cytokine secretion including IL-10, IL-17A, and IFN-γ [2]. The reduction in clinical symptoms correlated with decreased joint inflammation and tissue damage, supporting the relevance of PI3K inhibition for mitigating the destructive synovial inflammation characteristic of rheumatoid arthritis.
The immunomodulatory effects of this compound in the CIA model encompassed both cellular and humoral immune responses. Treatment resulted in decreased production of collagen-specific antibodies, particularly pathogenic IgG isotypes, reflecting the compound's ability to disrupt T-cell-dependent B-cell activation and help. This comprehensive impact on adaptive immunity underscores the advantage of dual p110α/δ inhibition over isoform-selective approaches, as both T-cell and B-cell responses are integrally involved in autoimmune pathogenesis.
Studies comparing this compound with selective p110α (A66) or p110δ (IC87114) inhibitors have demonstrated the superior efficacy of dual inhibition in vivo. While p110δ inhibition alone provided substantial suppression of immune responses, the addition of p110α targeting enhanced therapeutic effects, particularly in contexts of strong T-cell activation involving CD28 and ICOS costimulation [2] [3]. This enhanced efficacy likely reflects the complementary functions of p110α and p110δ in immune cell activation and the broader disruption of PI3K signaling achieved with dual inhibition.
Table 2: In Vivo Efficacy of this compound in Autoimmune Models
| Disease Model | Species | Dosing Regimen | Key Efficacy Findings | Reference |
|---|---|---|---|---|
| Collagen-induced arthritis | Mouse | Therapeutic administration post-disease onset | Inhibition of clinical arthritis scores, reduced antigen-specific antibodies, decreased IL-17A and IFN-γ | [2] |
| Protein antigen response | Mouse | Prophylactic and therapeutic | Suppressed antibody responses, modulated cytokine secretion | [2] |
| Tumor xenograft (reference) | Mouse | Once daily | Reduced Akt phosphorylation in U87 MG xenografts, delayed growth of colon and lung carcinoma xenografts | [1] |
Purpose: To evaluate the effect of this compound on T lymphocyte activation and cytokine production.
Materials:
Procedure:
Data Analysis: Calculate percentage inhibition of cytokine production compared to vehicle-treated controls. Use dose-response curves to determine IC₅₀ values for this compound.
Purpose: To assess the efficacy of this compound in established autoimmune arthritis.
Materials:
Immunization Procedure:
Treatment and Evaluation:
Histopathological Assessment:
The following diagram illustrates the experimental workflow for evaluating this compound in the collagen-induced arthritis model:
Figure 2: Collagen-Induced Arthritis Therapeutic Protocol. Experimental workflow for evaluating this compound in established autoimmune arthritis, including immunization, treatment initiation at disease onset, and terminal analyses.
The comprehensive data on this compound supports the continuing investigation of dual p110α/δ inhibitors as therapeutic agents for autoimmune diseases, particularly rheumatoid arthritis. The compound's ability to simultaneously modulate T-cell activation, cytokine production, and antibody responses addresses multiple pathological pathways involved in autoimmune inflammation, potentially offering advantages over more targeted biological therapies. Furthermore, the well-characterized selectivity profile of this compound suggests a potentially favorable safety profile compared to broader PI3K inhibitors, though this requires further validation in advanced preclinical models and clinical studies.
Future research directions should include combination studies with existing disease-modifying antirheumatic drugs (DMARDs), investigation in other autoimmune models such as experimental autoimmune encephalomyelitis (multiple sclerosis model), and detailed safety pharmacology assessment. Additionally, the relationship between p110α inhibition and regulatory T cell function warrants deeper investigation, as recent evidence suggests that p110α deficiency in T cells can lead to altered T cell homeostasis with age, including reduced CD4+ T cells but enhanced regulatory T cell populations in older animals [4]. This complex impact on immune homeostasis highlights the need for careful dose optimization and treatment scheduling to maximize therapeutic benefit while minimizing potential immunomodulatory risks.
The table below summarizes key quantitative data characterizing the activity and cellular effects of this compound.
| Parameter | Value / Result | Experimental Context |
|---|---|---|
| Biochemical Ki (p110α) | 2.3 nM [1] | In vitro kinase assay |
| Biochemical Ki (p110δ) | 14.2 nM [1] | In vitro kinase assay |
| Biochemical Ki (p110β) | 170 nM [1] | In vitro kinase assay |
| Biochemical Ki (p110γ) | 179 nM [1] | In vitro kinase assay |
| Activity vs. PI3Kα-E545K | Ki = 1.77 nM [1] | In vitro assay against mutant |
| Activity vs. PI3Kα-E542K | Ki = 1.89 nM [1] | In vitro assay against mutant |
| Activity vs. PI3Kα-H1047R | Ki = 2.33 nM [1] | In vitro assay against mutant |
| Cellular IC50 (p-AKT) | 8.3 nM [1] | Inhibition of AKT Ser473 phosphorylation in U2OS cells |
| In Vivo Clearance (Mouse) | 0.6 L/h/kg [1] | Pharmacokinetic study in BALB/C mice |
| Oral Bioavailability (Mouse) | 90% [1] | Pharmacokinetic study in BALB/C mice |
This protocol assesses the cellular potency of this compound by measuring its inhibition of AKT phosphorylation at Ser473 [1].
This protocol evaluates the anti-tumor efficacy of this compound in a genetically engineered mouse model (GEMM) [3] [1].
The diagram below illustrates the core PI3K/AKT/mTOR signaling pathway and the mechanism by which this compound exerts its inhibitory effect.
Diagram 1: this compound inhibits the PI3K/AKT/mTOR pathway. This compound blocks the p110α and p110δ catalytic subunits of PI3K, preventing the conversion of PIP2 to PIP3. This inhibits the downstream activation of AKT and mTORC1, key drivers of cancer cell survival and growth [2] [4] [5]. The tumor suppressor PTEN negatively regulates this pathway.
I hope these detailed application notes and protocols are helpful for your research. Should you require further clarification on any of the methodologies or wish to explore specific combination strategies, please feel free to ask.
This compound is a potent and orally bioavailable dual inhibitor of the PI3Kα and PI3Kδ isoforms [1] [2].
The table below summarizes its key biochemical properties and solubility data:
| Property | Value / Description | Source / Context |
|---|---|---|
| Molecular Weight | 473.55 g/mol | [2] [3] [4] |
| CAS Number | 1252594-99-2 | [2] [3] [4] |
| Primary Solvent | DMSO | [2] [3] [4] |
| Solubility in DMSO | ≥ 33 mg/mL (≥ 69.69 mM) | [2] |
| Solution Stability | Hygroscopic; use newly opened DMSO | [2] |
Here are standard protocols for preparing stock solutions and conducting key experiments based on published data.
The following table outlines the preparation of common stock solution concentrations [2]:
| Concentration | Amount of this compound | Volume of DMSO |
|---|---|---|
| 10 mM | 4.74 mg | 1 mL |
| 30 mM | 14.21 mg | 1 mL |
Protocol:
This method is adapted from the original research that identified this compound, detailing how to measure its inhibition of AKT phosphorylation in cells [1].
A1: Dimethyl Sulfoxide (DMSO) is the standard and recommended solvent for preparing stock solutions of this compound. The solubility in DMSO is at least 33 mg/mL [2]. Water or buffer solutions are not suitable for initial dissolution.
A2: Precipitation can occur due to moisture absorption or temperature changes.
A3:
A4: If you observe a lack of effect:
This diagram illustrates the role of this compound in the PI3K/AKT signaling pathway and a general workflow for its experimental use.
The search results provide a solid foundation for basic handling but offer limited specific data on resolving complex experimental challenges, such as:
For such advanced troubleshooting, consulting the full, original research paper for experimental nuances or contacting the manufacturer of your specific compound batch for technical support would be highly recommended.
The table below summarizes the core in vivo dosing data available for ETP-46321 from published research.
| Parameter | Value | Experimental Context |
|---|---|---|
| Dosage | 50 mg/kg | Dose administered in efficacy study [1] |
| Route of Administration | Oral (p.o.) | Administered orally to mice [1] |
| Dosing Vehicle | Not specified in available excerpts | Information required for protocol replication |
| Dosing Regimen | Daily for three weeks | Treatment schedule used in a lung tumor model [1] |
| Pharmacokinetic Profile | Good oral bioavailability (90%), low in vivo clearance (0.6 L/h/Kg) [1] | Profile in BALB/c mice supports once-daily oral dosing [1] |
Here is a detailed methodology based on the in vivo study of this compound in a genetically engineered mouse model (GEMM) of lung cancer driven by a K-RasG12V oncogenic mutation [1].
Since a direct, optimized schedule is not published, you would need to design experiments to find it. Here is a logical workflow for this process, which you can use as a basis for designing your studies:
What is the primary mechanism of action of this compound? this compound is a potent and selective dual inhibitor of the phosphoinositide 3-kinase (PI3K) catalytic subunits p110α and p110δ. It inhibits these enzymes, which are key nodes in the PI3K/AKT signaling pathway, thereby reducing cell proliferation and survival, particularly in cancer cells [1] [2].
In which disease models has this compound shown efficacy? It has demonstrated significant tumor growth inhibition in a K-RasG12V driven lung tumor mouse model [1] [2]. Furthermore, it has shown a modulatory effect on T-cell activation and was effective in a mouse model of collagen-induced arthritis, highlighting its potential in autoimmune disease research [1].
The table below summarizes the binding affinity (Ki) of ETP-46321 for different PI3K class I isoforms, based on biochemical assays [1] [2].
| PI3K Isoform | Ki (nM) | Selectivity (fold vs. PI3Kα) |
|---|---|---|
| PI3Kα | 2.3 [1] [2] | 1x |
| PI3Kδ | 14.2 [1] [2] | ~6x less |
| PI3Kβ | 170 [1] [2] | ~74x less |
| PI3Kγ | 179 [1] [2] | ~78x less |
This selectivity profile is further supported by half-maximal inhibitory concentration (IC₅₀) data from a broader screen, which confirmed that this compound is more than 60 times less potent against PI3Kγ and over 200 times less potent against PI3Kβ compared to PI3Kα [3].
To ensure your experiments yield reliable and reproducible results, here are the key methodologies used to characterize this compound.
This protocol measures the direct inhibition of the purified PI3K enzyme activity [3] [1] [2].
This protocol verifies that the compound engages its target and inhibits the PI3K pathway in a cellular context [1] [2].
The following diagrams illustrate the role of Class I PI3K isoforms and the key experiments for characterizing this compound.
Diagram 1: Simplified Class I PI3K Signaling Pathway. This compound selectively inhibits the p110α and p110δ catalytic subunits, blocking the downstream signaling cascade [4] [5].
Diagram 2: Key Experimental Workflow for this compound Characterization. The workflow progresses from biochemical profiling to in vivo validation [3] [1] [2].
Q1: Does this compound inhibit common oncogenic mutants of PI3Kα? Yes. This compound is equipotent against the prevalent p110α hotspot mutants E542K, E545K, and H1047R, with Ki values similar to wild-type PI3Kα (1.77 - 2.33 nM) [1] [2]. This makes it a suitable tool for studying cancers driven by these mutations.
Q2: Beyond PI3Kβ/γ, what is the selectivity of this compound against other related kinases? this compound demonstrates excellent selectivity. It does not significantly inhibit the related lipid kinases mTOR or DNA-PK (IC₅₀ > 5 μM) [3]. Furthermore, in a screen of 287 additional protein kinases, it showed no significant off-target activity, underscoring its high specificity for the PI3K family, particularly the p110α and p110δ isoforms [3].
Q3: What is the in vivo evidence supporting this compound's efficacy and suitability for animal studies? this compound has a favorable pharmacokinetic profile in mice, characterized by low in vivo clearance (0.6 L/h/kg) and high oral bioavailability (90%) [1] [2]. In a genetically engineered mouse model (GEMM) of lung tumor driven by a K-RasG12V mutation, oral administration of this compound (50 mg/kg) resulted in time-dependent downregulation of p-Akt in tumors and produced significant tumor growth inhibition [1] [2].
For researchers, maintaining compound integrity is crucial for experimental reproducibility. The table below summarizes the key handling information for ETP-46321.
| Aspect | Specification |
|---|---|
| Recommended Storage (Powder) | -20°C for 3 years; 4°C for 2 years [1] |
| Recommended Storage (Solution) | -80°C for 6 months; -20°C for 1 month (in DMSO) [1] |
| Purity | ≥98% [1] |
| Solubility in DMSO | ~30-33 mg/mL (approx. 63-70 mM) [1] [2] [3] |
| Solubility in Water | <1 mg/mL [1] |
This protocol for inhibiting AKT phosphorylation in U2OS cells is a common method to demonstrate cellular activity of PI3K inhibitors [1] [3].
This animal study protocol shows this compound's efficacy in a mouse tumor model [1] [2].
This compound has low aqueous solubility, so these formulations are critical for in vivo experiments [1].
The following diagram illustrates the primary signaling pathway targeted by this compound and its downstream effects, based on its role as a PI3Kα/δ inhibitor [1] [4].
The primary mechanism involves:
The table below summarizes the key quantitative data from a cellular study, which can serve as a starting point for your own optimization.
| Cell Line | Assay Type | IC₅₀ / Value | Description |
|---|---|---|---|
| U2OS (Human Osteosarcoma) [1] | Inhibition of AKT phosphorylation | 8.3 nM [1] | Inhibition of PI3Kα, measured via Western blot analysis of AKT Ser 473 phosphorylation. |
This data indicates that ETP-46321 is highly potent in a cellular context. The concentration required for a 50% inhibitory effect (IC₅₀) in this specific cell-based assay was in the low nanomolar range [1].
To help you design your experiments, here is a broader overview of this compound's properties and important factors to consider when determining your working concentration.
| Property | Details |
|---|---|
| Primary Targets | Potent inhibitor of PI3Kα (wild-type and common mutants E542K, E545K, H1047R) and PI3Kδ [1]. |
| Selectivity | Demonstrates good selectivity over PI3Kβ and PI3Kγ isoforms, and is highly selective versus mTOR and a broad panel of other kinases [1]. |
| Solubility | ≥ 33 mg/mL in DMSO (69.69 mM). Note that the source indicates hygroscopic DMSO can significantly impact solubility [1]. |
| In Vivo Evidence | In a mouse model, this compound (50 mg/kg, administered orally) showed significant tumor growth inhibition [1]. |
When planning your experiment, consider these critical factors:
This table summarizes the primary inhibitory profile of this compound, which is crucial for understanding its mechanism and potential off-target effects [1] [2].
| Target | Ki / IC50 (nM) | Notes / Selectivity |
|---|---|---|
| PI3Kα (p110α) | 2.3 - 2.4 nM (Ki) | Potent inhibition of wild-type and common oncogenic mutants (E542K, E545K, H1047R) [1]. |
| PI3Kδ (p110δ) | 14.2 nM (Ki) | Potent inhibition, making it a dual p110α/δ inhibitor [1] [3]. |
| PI3Kβ (p110β) | 170 nM (Ki) | >70-fold selective over p110β [1]. |
| PI3Kγ (p110γ) | 179 nM (Ki) | >75-fold selective over p110γ [1]. |
| mTOR | >5,000 nM (IC50) | High selectivity; no significant inhibition at concentrations up to 5 µM [2]. |
| DNA-PK | >5,000 nM (IC50) | High selectivity; no significant inhibition [2]. |
| Kinase Panel | Not significant | Profiled against 287 additional protein kinases with no significant hits [2]. |
The following diagram illustrates the primary signaling pathway affected by this compound and its key cellular consequences.
Here are answers to common questions and solutions to frequent problems encountered when working with this compound.
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
Q2: I observe high variability in cellular assay results. What could be the cause?
Q3: How do I design an in vivo experiment using this compound in a mouse model?
Here are standardized protocols for key experiments using this compound.
This is a core assay to confirm this compound's activity in cells [1].
This protocol is useful for immunology and autoimmunity research [3] [4].
The table below summarizes the key quantitative data for this compound's inhibitory activity.
| Target | Ki / IC50 (nM) | Experimental Notes |
|---|---|---|
| p110α (wild-type) | 2.3 nM (Ki) [1] | Primary target; measured using biochemical assay [2]. |
| PI3Kα Mutant (E545K) | 1.77 nM (Ki) [1] | Equipment potent against common oncogenic mutant [1]. |
| PI3Kα Mutant (E542K) | 1.89 nM (Ki) [1] | Equipment potent against common oncogenic mutant [1]. |
| PI3Kα Mutant (H1047R) | 2.33 nM (Ki) [1] | Equipment potent against common oncogenic mutant [1]. |
| p110δ | 14.2 nM (Ki) [1] | Secondary target [3]. |
| p110β | 170 nM (Ki) [1] | ~74-fold selective versus p110α [1]. |
| p110γ | 179 nM (Ki) [1] | ~78-fold selective versus p110α [1]. |
| Cellular AKT Inhibition | 8.3 nM (IC50) [1] | Inhibition of AKT phosphorylation at Ser473 in U2OS cells [1]. |
| mTOR & DNA-PK | >5,000 nM (IC50) [3] | Highly selective; no significant inhibition at 5 μM [3]. |
Here are detailed methodologies for key experiments used to characterize this compound.
This protocol measures the direct inhibition of PI3Kα enzyme activity [2].
This protocol assesses the compound's ability to inhibit PI3K signaling in cells [1] [2].
This describes the in vivo model used to demonstrate the anti-tumor activity of this compound [1].
Low Potency in Cellular Assays
Lack of Effect in PI3K Mutant Cell Lines
High Background in AKT Phosphorylation Western Blot
Inconsistent In Vivo Efficacy
The diagrams below outline the key experimental workflows and the biological pathway this compound targets.
The table below summarizes the key PK parameters of this compound identified from the search results, primarily derived from studies in BALB/C mice.
| Parameter | Reported Value | Experimental Context |
|---|---|---|
| Oral Bioavailability | 90% | In BALB/C mice [1] [2] [3] |
| Clearance (CL) | 0.6 L/h/Kg | In BALB/C mice [1] [2] [3] |
| Dosing Regimen | 50 mg/kg, p.o., daily | Used in a K-RasG12V mouse tumor model over 3 weeks [2] [3] |
| In Vivo Efficacy | Significant tumor growth inhibition (~51%) | Observed in a K-RasG12V mouse model [1] |
To help you replicate and build upon existing research, here are the methodologies used to characterize this compound.
The potency and selectivity of this compound were established through the following assays:
Q1: What is the solubility of this compound and what formulation is recommended for in vivo studies? A1: According to supplier data, this compound has poor water solubility (<1 mg/mL) but is soluble in DMSO (≥33 mg/mL) [2]. For in vivo studies, one published protocol uses a simple oral formulation, suspending the compound in a 0.5% carboxymethylcellulose sodium (CMC Na) solution [2] [3].
Q2: How selective is this compound? A2: this compound is a dual inhibitor of PI3Kα and PI3Kδ, with significant selectivity over other isoforms and kinases. Its Ki for p110α is 2.3 nM and for p110δ is 14.2 nM, while it is over 70 times less potent against PI3Kβ and PI3Kγ (Ki > 170 nM). It did not significantly inhibit mTOR, DNA-PK, or 287 other profiled kinases at concentrations up to 5 µM [4] [3].
To visualize how the pharmacokinetic and pharmacodynamic data connects to the compound's mechanism and experimental workflow, please refer to the following diagrams.
The table below summarizes the known quantitative data on ETP-463221 [1] [2] [3]:
| Parameter | Value / Characterization | Experimental Context |
|---|---|---|
| Primary Target (IC₅₀/Kᵢ) | PI3Kα (Kiapp = 2.4 nM) [3] | In vitro enzymatic assay |
| Selectivity | p110δ (∼6x less potent than α), p110β (>200x less), p110γ (>60x less) [2] [3] | Selectivity screening against other PI3K isoforms |
| In Vivo Efficacy | Delayed growth of HT-29 & A549 xenografts; synergized with chemotherapeutics [2] [3] | Mouse xenograft models of colon & lung cancer |
| PD Biomarker Modulation | Reduced phosphorylation of Akt in U87 MG xenografts [2] [3] | Single treatment in a mouse model |
While the specific tissue distribution methods are not available, the research documents a standard workflow for evaluating the in vivo efficacy and pharmacodynamic (PD) effects of this compound. The diagram below outlines this general process [2] [3].
Based on the information available, here are answers to some anticipated questions.
This compound is a potent and selective dual inhibitor of the Class IA phosphoinositide 3-kinase (PI3K) catalytic subunits p110α and p110δ. It works by inhibiting the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. This inhibition leads to cell cycle arrest and has shown anti-proliferative effects in various tumor cell lines [1] [2] [3].
This compound has demonstrated therapeutic potential in several pre-clinical models:
Tissue distribution data are often part of detailed ADME (Absorption, Distribution, Metabolism, and Excretion) studies conducted during advanced preclinical development. The published literature on this compound appears to focus on its initial biological characterization, proof-of-concept efficacy, and mechanism of action. Such specific pharmacokinetic data is sometimes not included in early research articles and may be contained in separate, proprietary technical reports.
Since the direct methodology is not publicly available, you might consider these approaches:
ETP-46321 is characterized as a potent, orally bioavailable dual inhibitor of the p110α and p110δ isoforms of Class IA PI3K [1] [2]. The table below summarizes its key biochemical and cellular activity data.
| Property | Details |
|---|---|
| Primary Targets | p110α, p110δ (Class IA PI3K) [1] [2] |
| Inhibition Constant (Ki) | p110α: 2.3 nM; p110δ: 14.2 nM [2] |
| Selectivity | ~75-fold selective for p110α/δ over p110β (Ki=170 nM) and p110γ (Ki=179 nM) [2] |
| Activity on Mutants | Potent against p110α mutants (E545K, E542K, H1047R) common in cancers [2] |
| Cellular IC₅₀ | 8.3 nM (inhibition of AKT phosphorylation in U2OS cell line) [2] |
| Key In Vitro Findings | Effectively inhibits cytokine secretion (IL-2, IL-4, IL-17A, IFN-γ, IL-21) from activated CD4+ T cells (e.g., Th17, Tfh) [1] |
To highlight this compound's dual-inhibition profile, its effects are compared with those of highly specific p110α (A66) and p110δ (IC87114) inhibitors in T cell activation assays [1].
| Assay Readout | p110α inhibitor (A66) | p110δ inhibitor (IC87114) | p110α/δ inhibitor (this compound) |
|---|---|---|---|
| Naive CD4+ T Cell Activation (Anti-CD3/CD28) | Moderate inhibition | Strong inhibition | Potent inhibition [1] |
| Cytokine Secretion (IL-2, IL-10, IFN-γ) | Moderate inhibition | Strong inhibition | Potent inhibition [1] |
| Activated CD4+ T Cell Re-stimulation | Weak inhibition | Strong inhibition of Akt/Erk phosphorylation and cytokine secretion | Potent inhibition [1] |
| Therapeutic in vivo Efficacy (CIA Model) | Information Missing | Information Missing | Significant inhibition of clinical symptoms and antibody responses [1] |
For the key experiments cited, the methodologies are outlined below.
In Vitro T Lymphocyte Activation [1]
Collagen-Induced Arthritis (CIA) Model [1]
Biochemical Kinase Assay [2]
The following diagram illustrates the PI3K/Akt signaling pathway and the mechanism of this compound. This pathway is frequently dysregulated in cancer and autoimmune diseases, making it a critical therapeutic target [3] [4].
Diagram 1: this compound inhibits the PI3K/Akt/mTOR pathway by targeting the p110α and p110δ catalytic subunits. This prevents the conversion of PIP2 to PIP3, a crucial second messenger that activates downstream signals promoting cell survival and growth [3] [4]. The tumor suppressor PTEN negatively regulates this pathway.
This compound represents a strategic approach to targeting the PI3K pathway by concurrently inhibiting both the p110α and p110δ isoforms. Preclinical data suggests this dual inhibition may offer broader efficacy in modulating immune responses and treating autoimmune conditions like rheumatoid arthritis by targeting multiple nodes in T cell activation [1]. In oncology, targeting p110α (frequently mutated in cancers) alongside p110δ (key in immune cell signaling) could potentially address both tumor growth and the immunosuppressive microenvironment [3] [2].
The following table consolidates the key characteristics of both inhibitors based on the search results.
| Feature | This compound | BKM120 (Buparlisib) |
|---|---|---|
| Inhibitor Class | Dual PI3K/BET inhibitor [1] | Pan-Class I PI3K inhibitor [2] [3] [4] |
| Primary Targets | PI3K p110α/δ isoforms; BET bromodomains (BRD2, BRD3, BRD4) [1] | Pan-Class I PI3K (p110α, β, δ, γ) [2] [3] [4] |
| PI3Kα IC₅₀ | 98 nM [1] | Information not available in search results |
| PI3Kδ IC₅₀ | 45 nM [1] | Information not available in search results |
| Cellular Potency (Apoptosis) | AC₅₀ ~110 nM (in OPM2 cells) [1] | Information not available in search results |
| Key Molecular Effects | Reduces pAKTSer473, pS6Ser240/244, and c-MYC protein levels [1] | Decreases pRPS6 (a downstream pathway marker) [3] |
| Reported Role | Chemical probe for research; precursor to more potent dual inhibitors (e.g., 18DS) [1] | Investigated in clinical trials for cancer therapy [2] |
The comparative data primarily comes from a 2023 study that designed a next-generation dual PI3K/BET inhibitor, using this compound and BKM120 as reference compounds [1].
The search results provide insights into the standard methodologies used for characterizing such inhibitors.
The diagram below illustrates the primary signaling pathway targeted by these inhibitors, showing where this compound and BKM120 act.
Diagram Title: PI3K/AKT/mTOR Pathway and Inhibitor Targets
This compound is a potent and orally bioavailable inhibitor that shows high selectivity for the PI3Kα and PI3Kδ isoforms over other PI3K classes, mTOR, and a broad panel of other kinases [1] [2].
The table below summarizes its published inhibitory activity (Ki/IC50 values):
| Target | Inhibitory Activity (Ki / IC50) | Selectivity vs. PI3Kα | Notes |
|---|---|---|---|
| PI3Kα (p110α) | 2.3 nM (Ki) [2] | --- | Primary target [2] |
| PI3Kδ (p110δ) | 14.2 nM (Ki) [2] | ~6-fold less potent | Secondary target [2] |
| PI3Kα-E545K Mutant | 1.77 nM (Ki) [2] | Equipotent | Common cancer-associated mutant [2] |
| PI3Kα-E542K Mutant | 1.89 nM (Ki) [2] | Equipotent | Common cancer-associated mutant [2] |
| PI3Kα-H1047R Mutant | 2.33 nM (Ki) [2] | Equipotent | Common cancer-associated mutant [2] |
| PI3Kβ (p110β) | 170 nM (Ki) [2] | ~74-fold less potent | [2] |
| PI3Kγ (p110γ) | 179 nM (Ki) [2] | ~78-fold less potent | [2] |
| mTOR | > 5,000 nM (IC₅₀) [3] [2] | >2,000-fold selective | Minimal inhibition [3] [2] |
| DNA-PK | > 5,000 nM (IC₅₀) [3] | >2,000-fold selective | Minimal inhibition [3] |
| Other Kinases | > 5,000 nM (IC₅₀) [3] [2] | >2,000-fold selective | Profiled against 287-288 kinases panel [3] [2] |
The selectivity profile highlights this compound's potential for targeting PI3Kα-driven tumors with a reduced risk of off-target effects [2].
The quantitative data in the previous section was generated using standardized biochemical and cellular assays.
The following diagram illustrates the PI3K-AKT-mTOR signaling pathway and the specific point where this compound acts.
This compound occupies a specific niche as a potent, dual PI3Kα/δ inhibitor with high selectivity. The diagram below maps its position relative to other inhibitor classes.
ETP-46321 is a potent and orally bioavailable dual inhibitor of the PI3Kα and PI3Kδ isoforms, identified as a candidate for cancer therapeutics due to the deregulation of the PI3K signaling pathway in many cancers [1] [2].
The table below summarizes the key profiling data for this compound:
| Aspect | Details |
|---|---|
| Primary Targets (Ki) | p110α (2.3 nM); p110δ (14.2 nM) [2] [3] |
| Mutant PI3Kα (Ki) | E545K (1.77 nM); E542K (1.89 nM); H1047R (2.33 nM) [2] |
| Selectivity | >75-fold selective for p110α/δ over p110β (Ki=170 nM) and p110γ (Ki=179 nM) [2] [3]. Potent and selective against 288 representative kinases [2]. |
| Cellular Activity (IC₅₀) | Inhibits AKT phosphorylation at Ser473 in U2OS cell line (8.3 nM) [2]. |
| In Vivo PK Profile | Low in vivo clearance (0.6 L/h/Kg); High oral bioavailability (90% in mice) [2] [3]. |
| In Vivo Efficacy | Significant tumor growth inhibition in a K-RasG12V driven GEMM lung tumor model [1] [2]. |
The efficacy of this compound was established through a series of standardized experiments.
The following diagram illustrates the signaling pathway targeted by this compound and the general flow of experiments used to validate its efficacy:
The provided data firmly establishes this compound as a potent, selective, and orally active PI3Kα/δ inhibitor with validated efficacy in a sophisticated GEMM model, which is highly relevant for human cancer research [4].
For a complete comparison, you would need to seek out head-to-head studies that include this compound and other PI3K inhibitors (such as idealisib, alpelisib, or duvelisib) tested under the same experimental conditions, particularly in similar GEMMs. You may find such information in:
The table below outlines the fundamental characteristics and primary findings for each compound.
| Feature | ETP-46321 | IC87114 |
|---|---|---|
| Inhibitor Type | Dual inhibitor [1] [2] | Highly selective inhibitor [1] [3] |
| Primary Target(s) | p110α and p110δ Class IA PI3K isoforms [1] [2] | p110δ Class IA PI3K isoform [1] [3] |
| Key Functional Outcomes | Potently inhibits T cell activation and cytokine secretion (IL-2, IL-10, IFN-γ); therapeutically effective in a collagen-induced arthritis model [1] [2]. | Reduces human IgE production and B cell proliferation; blocks plasma cell differentiation; shows a minor role in T cell activation compared to p110δ's role [1] [3]. |
| Reported IC₅₀/Potency | Information not explicitly provided in search results | IC₅₀ of 0.5 μM in a biochemical assay [3] |
For a comparison guide, the following experimental details and mechanistic insights will be crucial.
Studies directly compared both inhibitors in the context of T-cell activation:
The following diagram illustrates the central role of PI3Kδ in B cell function, which is the primary target of IC87114 and one of the two targets of this compound.
This diagram shows how multiple receptors on B cells converge on PI3Kδ. Its inhibition disrupts downstream signals, leading to reduced survival, proliferation, and antibody production.
| Feature | ETP-46321 | A66 |
|---|---|---|
| Primary Target | p110α / p110δ (Dual inhibitor) [1] [2] [3] | p110α (Selective inhibitor) [4] |
| Key Biochemical Potency (Ki or IC50) | p110α: 2.3 nM (Ki); p110δ: 14.2 nM (Ki) [5] | p110α: 32 nM (IC50) [4] |
| Selectivity | >60-fold selective for p110α/δ over p110β and p110γ [3] [5] | >100-fold selective for p110α over other class I PI3K isoforms [4] |
| Main Research Applications | Autoimmune disease models (e.g., collagen-induced arthritis) [1] [2]; Cancer models [3] | Cancer research, particularly in PIK3CA-mutant cells [4]; Used to dissect p110α-specific functions in immune cells [1] [6] |
| Key Cellular Phenotype | Inhibits T cell activation and cytokine secretion (IL-2, IL-10, IFN-γ) [1] [2]; Induces cell cycle arrest [3] | Information not specified in search results |
| In Vivo Efficacy Models | Collagen-Induced Arthritis (CIA) [1] [2]; K-RasG12V driven lung tumor model [3] [5] | SK-OV-3, HCT-116, and U87MG xenograft models [4] |
| Reported Pharmacokinetics | Low in vivo clearance (0.6 L/h/kg); High oral bioavailability (90%) in mice [3] [5] | Information not specified in search results |
For researchers looking to implement these inhibitors in their studies, here is a summary of key experimental findings and methodologies.
1. T Cell Activation and Autoimmunity Models
2. PI3K Pathway Modulation in Cancer Models
1. Use in Cancer Research
2. Application in Dissecting Immune Cell Signaling
The following diagram illustrates the PI3K signaling pathway and the distinct roles of p110α and p110δ, which are targeted by A66 and this compound, respectively.
Your choice between this compound and A66 should be guided by your specific research question:
This compound is a potent and orally bioavailable small-molecule inhibitor that selectively targets the p110α and p110δ isoforms of phosphoinositide 3-kinase (PI3K) [1] [2] [3]. Its key characteristics are summarized in the table below:
| Property | Description |
|---|---|
| Primary Targets | PI3Kα (p110α), PI3Kδ (p110δ) [2] [3] [4] |
| Mechanism of Action | Inhibits PI3K signaling pathway, leading to downregulation of pAkt (Ser473) and induction of G1 cell cycle arrest [3] [4]. |
| Biochemical Potency (Kiapp) | PI3Kα: 2.3 nM; PI3Kδ: 14.2 nM [2] [4] |
| Cellular Potency (IC50) | Inhibition of pAKT in U2OS cells: 8.3 nM [2] |
| Selectivity | >60-fold selective for p110α/δ over p110β and p110γ; minimal activity against mTOR, DNA-PK, and a panel of 287 other kinases [3] [4]. |
| In Vivo Efficacy | Shows significant tumor growth inhibition in GEMM mouse models (e.g., K-RasG12V driven lung tumors) and human xenograft models (e.g., HT-29 colon, A549 lung) at 50 mg/kg, p.o., once daily [5] [3] [4]. |
The experimental findings on this compound provide a strong basis for its characterization.
The research on this compound also illuminates its role in the broader development of PI3K-targeted therapies. The diagram below illustrates this strategic context.
As the diagram shows, this compound served as a critical foundational tool. Its imidazopyrazine-based p110α/δ inhibitor pharmacophore was used in the rational design of a new class of chimeric small molecules, such as 18DS (CM-625-18DS), which simultaneously inhibit both PI3K and BET bromodomains in a single molecule [6]. This strategy aims to achieve superior, synergistic anticancer activity and overcome the limitations of single-pathway inhibition, particularly in cMYC-driven cancers [6].
Based on the search results, here is how you might frame the information for your audience of researchers and scientists:
ETP-46321 served as an ideal starting point for rational drug design due to its well-characterized profile as a potent and selective PI3K inhibitor. The table below summarizes its key biochemical and pharmacological properties, which provided a strong foundation for further development [1] [2] [3].
| Property | Description of this compound |
|---|---|
| Primary Target | Dual inhibitor of PI3Kα and PI3Kδ isoforms [3] |
| Potency (Ki) | PI3Kα: 2.3 nM; PI3Kδ: 14.2 nM [2] [4] |
| Selectivity | >60- and 70-fold selective over PI3Kβ (Ki=170 nM) and PI3Kγ (Ki=179 nM); highly selective against a panel of 287 other kinases [1] [2] |
| Cellular Activity | Inhibits AKT phosphorylation (IC₅₀ = 8.3 nM in U2OS cells) [2] |
| Oral Bioavailability | High (90%) in mice [2] |
| Key Structural Motif | Imidazopyrazine core [5] [6] |
The chimeric inhibitor design was based on the synergistic anticancer effect of simultaneously inhibiting the PI3K signaling pathway and BET bromodomains, which play a crucial role in oncogene transcription [6].
The diagram below illustrates the rational design workflow for creating the dual PI3K/BET inhibitor 18DS from its parent structures.
This design strategy involved [6]:
The lead chimeric candidate, 18DS, demonstrated successful target engagement and cellular activity. The table below compares its key attributes to its parent compound, this compound.
| Parameter | This compound (Parent) | 18DS (Chimeric Inhibitor) |
|---|---|---|
| PI3Kα IC₅₀ | Ki = 2.3 nM [2] | 98 nM [6] |
| PI3Kδ IC₅₀ | Ki = 14.2 nM [2] | 45 nM [6] |
| BET Bromodomains | Not applicable | Ki = 0.6 - 1.6 nM (for BD2) [6] |
| Cellular Potency | Inhibited pAKT and cell growth [1] | Potent growth inhibition (GI₅₀ < 20 nM) and apoptosis; suppressed both pAKT and cMYC protein levels [6] |
| Therapeutic Advantage | Targeted PI3K signaling alone | Synergistic effect from dual PI3K/BET inhibition in a single molecule; showed superior in vivo efficacy to single-pathway inhibitors [6] |
For your comparison guide, the data reveals several critical points:
The table below summarizes the key quantitative data for ETP-46321, comparing its direct enzyme inhibition with its functional activity in a cellular system.
| Measurement Type | Target | Value | Description / Assay |
|---|---|---|---|
| Biochemical Ki [1] [2] [3] | p110α (PI3Kα) | 2.3 nM | Potency against purified PI3Kα enzyme |
| PI3Kα-E545K | 1.77 nM | Potency against cancer-associated mutant enzyme | |
| PI3Kα-E542K | 1.89 nM | Potency against cancer-associated mutant enzyme | |
| PI3Kα-H1047R | 2.33 nM | Potency against cancer-associated mutant enzyme | |
| p110δ (PI3Kδ) | 14.2 nM | Potency against purified PI3Kδ enzyme | |
| Cellular IC50 [1] [2] | p-AKT (Ser473) | 8.3 nM | Inhibition of AKT phosphorylation in human U2OS osteosarcoma cell line |
The key data for this compound were generated using standard biochemical and cellular assays as outlined below.
The inhibitory constant (Ki) represents the affinity of this compound for binding to and inhibiting specific PI3K enzymes.
The half-maximal inhibitory concentration (IC50) reflects the potency of this compound in a more complex cellular environment.
This compound exerts its effects by targeting the Class I PI3K pathway, a key signaling cascade frequently dysregulated in cancer. The following diagram illustrates this pathway and where this compound acts.
The diagram shows that this compound directly inhibits the p110 catalytic subunit of Class I PI3K, preventing the conversion of PIP2 to PIP3 and subsequent activation of the AKT/mTOR signaling axis, which ultimately leads to the suppression of pro-survival and proliferative cellular processes [1] [4].